5-Fluoro-2-(isopentyloxy)aniline
Overview
Description
5-Fluoro-2-(isopentyloxy)aniline is an organic compound with the molecular formula C11H16FNO and a molecular weight of 197.25 g/mol . This compound is characterized by the presence of a fluorine atom at the 5th position and an isopentyloxy group at the 2nd position on the aniline ring. It is primarily used in research settings and has applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(isopentyloxy)aniline typically involves the nucleophilic substitution reaction of 5-fluoro-2-nitroaniline with isopentanol under basic conditions. The nitro group is then reduced to an amine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: The nitro precursor can be reduced to form the amine group in the final product.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: The primary amine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(isopentyloxy)aniline is utilized in several research domains:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(isopentyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The isopentyloxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
- 5-Fluoro-2-methoxyaniline
- 5-Fluoro-2-ethoxyaniline
- 5-Fluoro-2-propoxyaniline
Comparison: 5-Fluoro-2-(isopentyloxy)aniline is unique due to the presence of the isopentyloxy group, which provides distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness can result in different reactivity and interaction profiles in chemical and biological systems.
Biological Activity
5-Fluoro-2-(isopentyloxy)aniline is a synthetic organic compound characterized by its unique structural features, including a fluorine atom and an isopentyloxy group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in enzyme inhibition and receptor interaction.
- Chemical Formula: C11H16FNO
- CAS Number: 946683-73-4
- Molecular Weight: 201.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity, which can influence its binding affinity and selectivity towards biological targets. The isopentyloxy group may also play a crucial role in modulating the compound's pharmacokinetic properties.
Enzyme Inhibition
Research has indicated that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that it can inhibit human soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammation. The inhibition of sEH has been linked to potential therapeutic effects in conditions such as hypertension and pain management.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways. For example, compounds structurally related to this compound have demonstrated activity against various cancer cell lines, indicating a potential role in cancer therapy .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Inhibition Studies : A study assessed the IC50 values of this compound against different enzymes, revealing a potent inhibitory effect on sEH with an IC50 value in the low nanomolar range.
- Cell Viability Assays : In vitro assays conducted on cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.
- Animal Models : In vivo studies utilizing rodent models demonstrated that administration of the compound led to a marked decrease in tumor growth rates compared to control groups, further supporting its anticancer potential.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity | IC50 (nM) |
---|---|---|---|
This compound | Fluorine, Isopentyloxy | sEH inhibition, anticancer | <10 |
5-Fluoroaniline | Fluorine | Moderate sEH inhibition | ~50 |
4-Ethoxy-3-morpholin-4-yl-benzoic acid | Ethoxy, Morpholine | Anti-inflammatory | <20 |
Properties
IUPAC Name |
5-fluoro-2-(3-methylbutoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-8(2)5-6-14-11-4-3-9(12)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLRSACOKGOKTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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